molecular formula C14H14F3N3O3 B5035157 5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5035157
M. Wt: 329.27 g/mol
InChI Key: ZNWPRAYOWJVCQE-UHFFFAOYSA-N
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Description

5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydropyridine ring and a diazinane trione moiety, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and diazinane trione analogs. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Uniqueness

What sets 5-[2-METHYL-1-(PROPAN-2-YL)-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable subject for further research and application.

Properties

IUPAC Name

5-[2-methyl-1-propan-2-yl-6-(trifluoromethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-6(2)20-7(3)4-8(5-9(20)14(15,16)17)10-11(21)18-13(23)19-12(10)22/h4-6H,1-3H3,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWPRAYOWJVCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1C(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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